N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1171635-54-3
VCID: VC5244257
InChI: InChI=1S/C22H28N2O5S/c1-4-12-29-21-10-9-19(13-16(21)2)30(26,27)23-18-8-7-17-6-5-11-24(20(17)14-18)22(25)15-28-3/h7-10,13-14,23H,4-6,11-12,15H2,1-3H3
SMILES: CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C
Molecular Formula: C22H28N2O5S
Molecular Weight: 432.54

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

CAS No.: 1171635-54-3

Cat. No.: VC5244257

Molecular Formula: C22H28N2O5S

Molecular Weight: 432.54

* For research use only. Not for human or veterinary use.

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide - 1171635-54-3

Specification

CAS No. 1171635-54-3
Molecular Formula C22H28N2O5S
Molecular Weight 432.54
IUPAC Name N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methyl-4-propoxybenzenesulfonamide
Standard InChI InChI=1S/C22H28N2O5S/c1-4-12-29-21-10-9-19(13-16(21)2)30(26,27)23-18-8-7-17-6-5-11-24(20(17)14-18)22(25)15-28-3/h7-10,13-14,23H,4-6,11-12,15H2,1-3H3
Standard InChI Key WEXWDWAAIALMAA-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C

Introduction

Structural Overview

The compound consists of the following key structural components:

  • Tetrahydroquinoline Core: The 1,2,3,4-tetrahydroquinoline moiety is a partially saturated heterocyclic aromatic system. This structure often serves as a pharmacophore in drug design due to its bioactivity.

  • Methoxyacetyl Substituent: Attached at position 1 of the tetrahydroquinoline ring, this group contributes to the compound's polarity and potential hydrogen-bonding interactions.

  • Benzenesulfonamide Group: The sulfonamide functionality is known for its role in medicinal compounds, often imparting enzyme inhibition properties.

  • Propoxy and Methyl Groups: These groups enhance lipophilicity and may influence the compound's pharmacokinetics.

Synthesis Pathways

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Formation of the Tetrahydroquinoline Core:

    • Starting from aniline derivatives, cyclization reactions (e.g., Povarov reaction) are used to construct the tetrahydroquinoline scaffold.

  • Introduction of Methoxyacetyl Group:

    • Acylation reactions using methoxyacetyl chloride or similar reagents introduce this functionality.

  • Sulfonamide Coupling:

    • Reaction of a sulfonyl chloride (e.g., 3-methyl-4-propoxybenzenesulfonyl chloride) with an amine group on the tetrahydroquinoline derivative yields the sulfonamide linkage.

The specific conditions (e.g., catalysts, solvents) can vary depending on the desired yield and purity.

Pharmacological Relevance

Compounds containing sulfonamide and tetrahydroquinoline groups have been studied for various biological activities:

  • Anticancer Properties: Sulfonamides are known to inhibit carbonic anhydrase enzymes, which are overexpressed in some tumors .

  • Anti-inflammatory Activity: Methoxyacetyl derivatives have shown promise in modulating inflammatory pathways .

  • Enzyme Inhibition: The structural features suggest potential as inhibitors for enzymes such as kinases or proteases.

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts for protons (1^1H) and carbons (13^13C).
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups (e.g., C=O stretch for methoxyacetyl).
X-ray CrystallographyDetermines precise 3D molecular geometry.

Challenges in Development

  • Synthesis Complexity:

    • Multi-step synthesis increases cost and time.

    • Optimization is required to improve yield and scalability.

  • Pharmacokinetics:

    • The compound's lipophilicity may affect solubility and bioavailability.

    • Balancing hydrophilic and lipophilic properties is critical for drug development.

  • Toxicity Studies:

    • Sulfonamides can sometimes cause hypersensitivity reactions; preclinical testing is essential.

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